molecular formula C23H30FN3 B12429005 Blonanserin D8

Blonanserin D8

Cat. No.: B12429005
M. Wt: 375.6 g/mol
InChI Key: XVGOZDAJGBALKS-DBVREXLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blonanserin D8 is a deuterated form of blonanserin, an atypical antipsychotic agent. Blonanserin is primarily used for the treatment of schizophrenia and has been approved in Japan since January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . This compound, being a deuterated version, is expected to have similar pharmacological properties but with potentially improved pharmacokinetic profiles due to the deuterium isotope effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin involves several key steps:

Industrial Production Methods

Industrial production of blonanserin follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Blonanserin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are the N-oxide and N-deethylated metabolites .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H30FN3

Molecular Weight

375.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2

InChI Key

XVGOZDAJGBALKS-DBVREXLBSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H]

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.